Capecitabine-d11
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Capecitabine-d11 involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of Capecitabine involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process is carried out in compliance with Good Manufacturing Practices (GMP) to ensure the safety and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Pentyl N-[1-[(2R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release 5-fluorouracil (5-FU).
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution: The fluorine atom can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major product formed from the hydrolysis of Capecitabine is 5-fluorouracil (5-FU), which is the active cytotoxic agent used in cancer treatment .
Scientific Research Applications
Pentyl N-[1-[(2R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate has several scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of fluorinated pyrimidines.
Biology: Investigated for its effects on cellular processes and its mechanism of action at the molecular level.
Medicine: Widely used in clinical trials and research studies to evaluate its efficacy and safety in treating various cancers.
Industry: Employed in the development of new chemotherapeutic agents and drug delivery systems.
Mechanism of Action
The mechanism of action of Capecitabine-d11 involves its conversion to 5-fluorouracil (5-FU) in the body. 5-FU is then incorporated into the RNA and DNA of cancer cells, disrupting their normal function and leading to cell death. The molecular targets include thymidylate synthase, an enzyme involved in DNA synthesis, and RNA polymerase, which is essential for RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil (5-FU): The active metabolite of Capecitabine, used directly as a chemotherapeutic agent.
Tegafur: Another prodrug of 5-FU, used in combination with other agents for cancer treatment.
Floxuridine: A fluorinated pyrimidine analog used in the treatment of gastrointestinal cancers.
Uniqueness
Pentyl N-[1-[(2R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate is unique in its oral administration and selective activation in tumor tissues, which reduces systemic toxicity compared to direct administration of 5-FU .
Properties
IUPAC Name |
pentyl N-[1-[(2R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t8-,10?,11?,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGWJHPBXLXJQN-JXDRLYBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2C(C([C@H](O2)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.